molecular formula C16H12O6 B10754052 Koparin CAS No. 65048-75-1

Koparin

Cat. No.: B10754052
CAS No.: 65048-75-1
M. Wt: 300.26 g/mol
InChI Key: SMOFGXHPWCTYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Koparin is a naturally occurring isoflavonoid compound with the chemical formula C16H12O6 . It is also known by its International Union of Pure and Applied Chemistry name, 3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one . This compound is found in various plant species, including the wood of Castanospermum australe . This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Koparin can be synthesized through a series of chemical reactions. One of the methods involves the demethylenation of 7-hydroxy-4’-methoxy-2’,3’-methylenedioxyisoflavone . The synthesis process typically involves the use of chemical and spectroscopic methods to confirm the structure of the compound.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Koparin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemical Research

Koparin serves as a model compound in the study of isoflavonoid chemistry and synthesis. It is utilized to explore the structural properties and reactivity of isoflavonoids, aiding in the development of new synthetic methodologies.

Key Findings :

  • Synthetic Routes : this compound can be synthesized through demethylenation reactions involving specific precursors like 7-hydroxy-4’-methoxy-2’,3’-methylenedioxyisoflavone.
  • Reactivity Studies : Its interactions with various reagents provide insights into the behavior of similar compounds under different chemical conditions.

Biological Research

This compound has been investigated for its potential biological activities, particularly its antioxidant and anti-inflammatory properties.

Biological Activities :

  • Antioxidant Activity : this compound effectively scavenges free radicals, reducing oxidative stress, which is critical in preventing cellular damage.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Medical Applications

The compound is being explored for its therapeutic effects related to diseases associated with oxidative stress and inflammation.

Potential Therapeutic Uses :

  • Oxidative Stress Disorders : Research indicates that this compound may play a role in managing conditions exacerbated by oxidative damage.
  • Inflammatory Diseases : Its ability to modulate inflammatory pathways positions it as a candidate for further clinical investigation.

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings
Chemical ResearchModel compound for isoflavonoid synthesisInsights into structural properties and reactivity
Biological ResearchAntioxidant and anti-inflammatory activitiesReduces oxidative stress; inhibits inflammation
Medical ApplicationsPotential treatment for oxidative stress and inflammatory diseasesPromising results in preclinical studies

Case Study 1: Antioxidant Activity Assessment

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against various free radicals, showing a dose-dependent response that highlights its potential as a natural antioxidant.

Case Study 2: Anti-inflammatory Effects

Research involving animal models has shown that administration of this compound leads to reduced levels of inflammatory markers. The study indicated that this compound could inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response.

Mechanism of Action

The mechanism of action of koparin involves its interaction with various molecular targets and pathways. This compound is known to exert its effects through:

    Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: this compound can inhibit certain enzymes involved in disease processes, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Koparin is similar to other isoflavonoids, such as genistein and daidzein. it has unique structural features that distinguish it from these compounds:

    Genistein: Like this compound, genistein is an isoflavonoid with antioxidant and anti-inflammatory properties. genistein lacks the methoxy group present in this compound.

    Daidzein: Daidzein is another isoflavonoid with similar biological activities. It differs from this compound in its hydroxylation pattern and absence of a methoxy group.

These structural differences contribute to the unique chemical and biological properties of this compound.

Biological Activity

Koparin, a naturally occurring isoflavonoid with the chemical formula C16H12O6C_{16}H_{12}O_{6}, is derived from the plant Castanospermum australe. This compound has garnered attention in recent years due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. Research into this compound's mechanisms of action and therapeutic applications has revealed promising findings that warrant further exploration.

This compound can be synthesized through various chemical methods, including the demethylenation of 7-hydroxy-4’-methoxy-2’,3’-methylenedioxyisoflavone. The compound undergoes several types of reactions such as oxidation, reduction, and substitution, which can modify its functional groups and lead to the formation of various derivatives.

Major Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms different products based on reagents usedPotassium permanganate, hydrogen peroxide
ReductionModifies functional groupsSodium borohydride, lithium aluminum hydride
SubstitutionOccurs at different positions on the moleculeHalogens, alkylating agents

Antioxidant Activity

This compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This mechanism suggests potential therapeutic applications in conditions characterized by inflammation.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), further supporting its role as a potential anti-inflammatory agent.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluating the antioxidant capacity of this compound indicated that it effectively reduced oxidative stress markers in vitro. The compound was tested against various free radicals, demonstrating a dose-dependent scavenging effect.
  • Anti-inflammatory Research : In a controlled experiment involving human cell lines, this compound significantly decreased the levels of inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli.
  • Comparative Analysis : When compared to other isoflavonoids like genistein and daidzein, this compound showed enhanced activity due to its unique methoxy group. This structural feature may contribute to its superior efficacy in biological assays.

Summary of Key Findings

Study FocusResultReference
Antioxidant CapacityDose-dependent free radical scavenging
Anti-inflammatory EffectsReduced cytokine levels
Comparative EfficacySuperior activity compared to similar compounds

Properties

CAS No.

65048-75-1

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-12-5-4-9(15(19)16(12)20)11-7-22-13-6-8(17)2-3-10(13)14(11)18/h2-7,17,19-20H,1H3

InChI Key

SMOFGXHPWCTYQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.